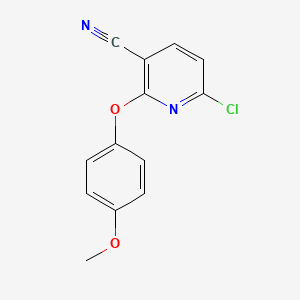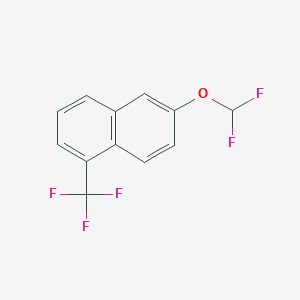
2-(Difluoromethoxy)-5-(trifluoromethyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethoxy)-5-(trifluoromethyl)naphthalene is an organic compound characterized by the presence of both difluoromethoxy and trifluoromethyl groups attached to a naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-5-(trifluoromethyl)naphthalene typically involves the introduction of difluoromethoxy and trifluoromethyl groups onto a naphthalene core. One common method involves the use of trifluoromethyl triflate as a source of the trifluoromethyl group. The reaction conditions often include the presence of a base, such as potassium tert-butoxide, and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process.
化学反応の分析
Types of Reactions
2-(Difluoromethoxy)-5-(trifluoromethyl)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl and difluoromethoxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Bases: Potassium tert-butoxide, sec-butyllithium.
Solvents: Organic solvents like dichloromethane or tetrahydrofuran.
Catalysts: Transition metal catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield various substituted naphthalene derivatives .
科学的研究の応用
2-(Difluoromethoxy)-5-(trifluoromethyl)naphthalene has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of drugs with potential therapeutic effects.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides.
Materials Science: It is employed in the creation of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of 2-(Difluoromethoxy)-5-(trifluoromethyl)naphthalene involves its interaction with specific molecular targets. The difluoromethoxy and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
類似化合物との比較
Similar Compounds
2-(Trifluoromethyl)naphthalene: Lacks the difluoromethoxy group but shares the trifluoromethyl group.
5-(Trifluoromethyl)naphthalene: Similar structure but without the difluoromethoxy group.
2-(Difluoromethoxy)naphthalene: Contains the difluoromethoxy group but lacks the trifluoromethyl group.
Uniqueness
2-(Difluoromethoxy)-5-(trifluoromethyl)naphthalene is unique due to the presence of both difluoromethoxy and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C12H7F5O |
|---|---|
分子量 |
262.17 g/mol |
IUPAC名 |
6-(difluoromethoxy)-1-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H7F5O/c13-11(14)18-8-4-5-9-7(6-8)2-1-3-10(9)12(15,16)17/h1-6,11H |
InChIキー |
WPEIZRBRKBWZAY-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2)OC(F)F)C(=C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


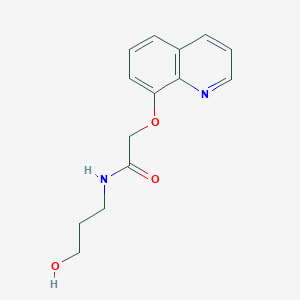
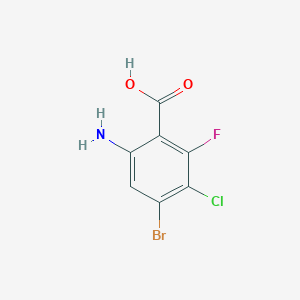
![3-[(tert-Butyldimethylsilyl)oxy]-2-methylphenylboronic Acid](/img/structure/B11853517.png)


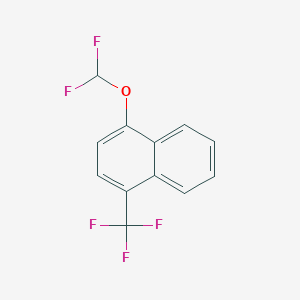
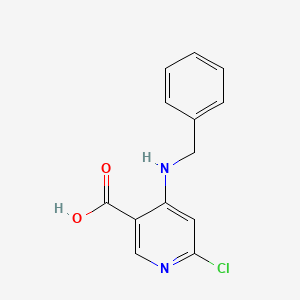
![2-Oxoethyl 2H-benzo[h]chromene-4-carboxylate](/img/structure/B11853534.png)


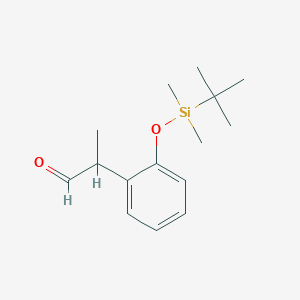
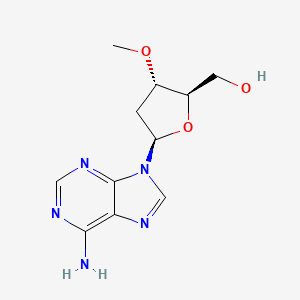
![[1-(N-Benzylglycyl)pyrrolidin-2-yl]boronic acid](/img/structure/B11853568.png)
